molecular formula C7H17N3 B15185024 N-Hexylguanidine CAS No. 1866-59-7

N-Hexylguanidine

Cat. No.: B15185024
CAS No.: 1866-59-7
M. Wt: 143.23 g/mol
InChI Key: BVLXQZKQUIRWEI-UHFFFAOYSA-N
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Description

N-Hexylguanidine is an alkyl-substituted guanidine derivative characterized by a hexyl (C₆H₁₃) group attached to the guanidine core. Its synthesis involves the reaction of hexylamine with sodium hydroxide under formamidinylation conditions, yielding an off-white solid with an 85% efficiency . The compound’s molecular formula is C₇H₁₇N₃, and its structure (H₂N–C(=NH)–NH–C₆H₁₃) imparts lipophilic properties due to the aliphatic chain, distinguishing it from simpler guanidine derivatives.

Properties

CAS No.

1866-59-7

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

2-hexylguanidine

InChI

InChI=1S/C7H17N3/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H4,8,9,10)

InChI Key

BVLXQZKQUIRWEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexylguanidine can be synthesized through several methods. One common approach involves the reaction of hexylamine with cyanamide, followed by hydrolysis to yield hexylguanidine. Another method includes the guanylation of hexylamine using S-methylisothiourea under basic conditions .

Industrial Production Methods: Industrial production of hexylguanidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes, such as transition-metal-catalyzed guanylation, is also explored to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: Hexylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-hexylguanidine derivatives, hexylamine, and substituted guanidines .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of N-Hexylguanidine and Analogues

Compound Molecular Formula Molar Mass (g/mol) Key Substituent Synthesis Yield (%) Notable Properties
This compound C₇H₁₇N₃ 143.23 Hexyl chain 85 Lipophilic, off-white solid
Guanidine hydrochloride CH₅N₃·HCl 95.53 Hydrochloride salt N/A Hydrophilic, protein denaturant
N-Hydroxyguanidine (HGU) CH₅N₃O 87.07 Hydroxyl group N/A Polar, participates in redox reactions
N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) C₁₀H₁₄N₈ 258.28 Cyanoguanidine, hexyl N/A High thermal stability
1-(4-Aminobutyl)guanidine sulfate C₅H₁₄N₄·H₂SO₄ 238.27 Aminobutyl group N/A Water-soluble, ionic interactions

Key Structural Differences :

  • This compound vs. Guanidine hydrochloride : The hexyl chain enhances lipophilicity, contrasting with the hydrophilic hydrochloride salt .
  • N-Hydroxyguanidine vs. This compound : The hydroxyl group in HGU facilitates hydrogen bonding, whereas the hexyl group promotes membrane permeability .
  • N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine): The cyanoguanidine groups introduce electron-withdrawing effects, altering reactivity compared to alkyl-substituted derivatives .

Physical and Chemical Properties

  • Solubility : this compound’s hexyl chain reduces water solubility compared to ionic derivatives like guanidine hydrochloride, which is highly water-soluble .
  • Thermal Stability: Cyanoguanidine analogues (e.g., [15894-70-9]) exhibit higher thermal stability due to strong intermolecular interactions from cyano groups .

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